molecular formula C17H16N4O4S2 B2540025 Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 946209-66-1

Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Número de catálogo B2540025
Número CAS: 946209-66-1
Peso molecular: 404.46
Clave InChI: NDYMCCWKHUFIHF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound of interest, Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate, is a complex molecule that appears to be related to a family of compounds with potential pharmacological properties. While the exact compound is not directly described in the provided papers, there are several related compounds that can give insights into its possible characteristics and behaviors.

Synthesis Analysis

The synthesis of related thiazole and pyrimidine derivatives has been reported in the literature. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized through the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Similarly, ethyl 2-(benzo[d]thazol-2-yl)acetate was used as a starting material to create various substituted phenyl thiazolopyridine derivatives . These methods could potentially be adapted or provide inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic methods and density functional theory (DFT) calculations. For example, the molecular geometry of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was optimized using DFT, and the results were in good agreement with experimental data . This suggests that a similar approach could be used to analyze the molecular structure of the target compound.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various studies. Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate was transformed with aromatic amines and monosubstituted hydrazines to produce substituted thiazolopyridine derivatives . This indicates that the compound of interest may also undergo reactions with amines and hydrazines to form new structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated to some extent. For instance, the antiulcer properties of ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate were evaluated, showing that it is a H+/K(+)-ATPase inhibitor with mucosal protective activity . This suggests that the compound may also exhibit biological activity and could be a candidate for pharmacological studies.

Mecanismo De Acción

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can depend on their specific structure and the conditions under which they are used. Some benzothiazole derivatives are considered to be non-hazardous for transport .

Direcciones Futuras

Benzothiazole derivatives continue to be a topic of interest in medicinal chemistry due to their broad range of biological activities. Future research may focus on developing new benzothiazole derivatives with improved pharmacological profiles, as well as studying their mechanisms of action in more detail .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves the condensation of ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate with 2-bromoethyl thioacetate, followed by reaction with 2-aminobenzo[d]thiazole-6-carboxylic acid and subsequent cyclization to form the target compound.", "Starting Materials": [ "Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate", "2-bromoethyl thioacetate", "2-aminobenzo[d]thiazole-6-carboxylic acid" ], "Reaction": [ "Step 1: Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate is reacted with 2-bromoethyl thioacetate in the presence of a base such as potassium carbonate to form ethyl 2-(2-bromoethylthio)-4,6-dimethylpyrimidine-5-carboxylate.", "Step 2: The intermediate from step 1 is then reacted with 2-aminobenzo[d]thiazole-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired compound, Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate." ] }

Número CAS

946209-66-1

Nombre del producto

Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Fórmula molecular

C17H16N4O4S2

Peso molecular

404.46

Nombre IUPAC

ethyl 4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H16N4O4S2/c1-3-25-15(23)13-9(2)18-16(24)21-14(13)26-8-12(22)20-17-19-10-6-4-5-7-11(10)27-17/h4-7H,3,8H2,1-2H3,(H,18,21,24)(H,19,20,22)

Clave InChI

NDYMCCWKHUFIHF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=NC3=CC=CC=C3S2)C

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.